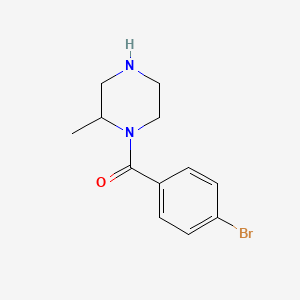

1-(4-Bromobenzoyl)-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Bromobenzoyl)-2-methylpiperazine” are not detailed in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources .

科学的研究の応用

Supramolecular Chemistry

- Hydrogen-Bonding Organic Salts Formation : Research involving 1-methylpiperazine, a compound related to 1-(4-Bromobenzoyl)-2-methylpiperazine, demonstrates its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These salts exhibit robust hydrogen-bond interactions and weak interactions (C-H⋯O) that contribute to their three-dimensional supramolecular architectures. Such structures have implications for the development of novel materials with specific chemical and physical properties (Yang et al., 2015).

Organic Synthesis

- Synthesis of Aromatic Compounds : A study showcases the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, starting from 4-methylbenzoic acid. This process involves bromination and amination steps, highlighting the versatility of piperazine derivatives in organic synthesis and their potential in creating various chemically significant compounds (Lu Xiao-qin, 2010).

Pharmacology

Antibacterial and Antifungal Agents : Compounds synthesized from piperazine derivatives have been evaluated for their biological activities, showing promising antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Aziz‐ur‐Rehman et al., 2017).

Neurotropic and Psychotropic Agents : Research on compounds such as 10-(4-Methylpiperazino)dibenzo(b,f)thiepin indicates significant neuroleptic effects, showing potential for the development of new drugs to treat psychiatric and neurological disorders (I. Ueda et al., 1975).

作用機序

Target of Action

The primary target of 1-(4-Bromobenzoyl)-2-methylpiperazine is Lanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols in the human body.

Mode of Action

The compound interacts with its target, Lanosterol synthase, by inhibiting its activity . This interaction results in the disruption of sterol biosynthesis, leading to changes in the cellular functions that rely on these sterols.

Biochemical Pathways

The inhibition of Lanosterol synthase affects the sterol biosynthesis pathway . Sterols are essential components of cell membranes and precursors to other biologically important molecules. Disruption of this pathway can lead to significant downstream effects, including altered cell membrane properties and impaired production of molecules derived from sterols.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the disruption of sterol biosynthesis . This can lead to a wide range of effects, depending on the specific roles of sterols in the cells affected.

Safety and Hazards

特性

IUPAC Name |

(4-bromophenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZXIONWUVDTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)